

A Technical Guide to Commercial Terconazole-d4 Reference Standards for Researchers

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Compound of Interest

Compound Name: Terconazole-d4

Cat. No.: B15142694

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For researchers, scientists, and drug development professionals, the procurement and proper utilization of high-purity, well-characterized reference standards are critical for the accuracy and reproducibility of analytical data. This guide provides an in-depth overview of commercially available **Terconazole-d4**, a deuterated internal standard essential for the quantitative analysis of the antifungal agent Terconazole.

Terconazole is a broad-spectrum triazole antifungal agent used in the treatment of vaginal yeast infections.^[1] In bioanalytical studies, such as pharmacokinetics and therapeutic drug monitoring, a stable isotope-labeled internal standard like **Terconazole-d4** is indispensable for correcting variations in sample preparation and instrument response.^{[2][3]}

Commercial Suppliers and Product Specifications

Several reputable suppliers offer **Terconazole-d4** reference standards. The table below summarizes key quantitative data from prominent vendors to facilitate a comparative assessment. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

Supplier	Catalog Number (Example)	CAS Number	Molecular Formula	Molecular Weight	Isotopic Purity	Chemical Purity	Format
LGC Standards	TRC-T288757-10MG	1398065-50-3	C ₂₆ H ₂₇ D ₄ Cl ₂ N ₅ O ₃	536.49	Not specified	Not specified	Neat
Pharmaffiliates	PA STI 088435	1398065-50-3	C ₂₆ H ₂₇ D ₄ Cl ₂ N ₅ O ₃	536.49	Not specified	Not specified	Neat
Cayman Chemical	Not Available	67915-31-5 (unlabeled)	C ₂₆ H ₃₁ Cl ₂ N ₅ O ₃	532.5	Not Applicable	≥98%	Crystalline Solid
Sigma-Aldrich (Merck)	PHR3247	67915-31-5 (unlabeled)	C ₂₆ H ₃₁ Cl ₂ N ₅ O ₃	532.46	Not Applicable	Certified Reference Material	Neat
Simson Pharma	Not Available	67915-31-5 (unlabeled)	C ₂₆ H ₃₁ Cl ₂ N ₅ O ₃	532.46	Not Applicable	Accompanied by CoA	Not specified
USP	1643703	67915-31-5 (unlabeled)	C ₂₆ H ₃₁ Cl ₂ N ₅ O ₃	Not specified	Not Applicable	Reference Standard	200 mg

Note: Some suppliers list the unlabeled Terconazole CAS number. It is crucial to verify the product is the deuterated form.

Experimental Protocols: A Generalized Workflow for Bioanalytical Quantification using Terconazole-d4

The use of a deuterated internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[2][4] Below is a generalized experimental workflow for the quantification of Terconazole in a biological sample (e.g., plasma) using **Terconazole-d4** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

- Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Terconazole reference standard in a suitable organic solvent (e.g., methanol, DMSO).[5]
- **Terconazole-d4** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the **Terconazole-d4** reference standard in the same solvent as the analyte.
- Working Solutions: Prepare serial dilutions of the Terconazole stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of **Terconazole-d4** at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the **Terconazole-d4** working solution.
- Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 column) to separate Terconazole and **Terconazole-d4** from other matrix components.[6] A gradient elution with a mobile phase consisting of an aqueous component

(e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

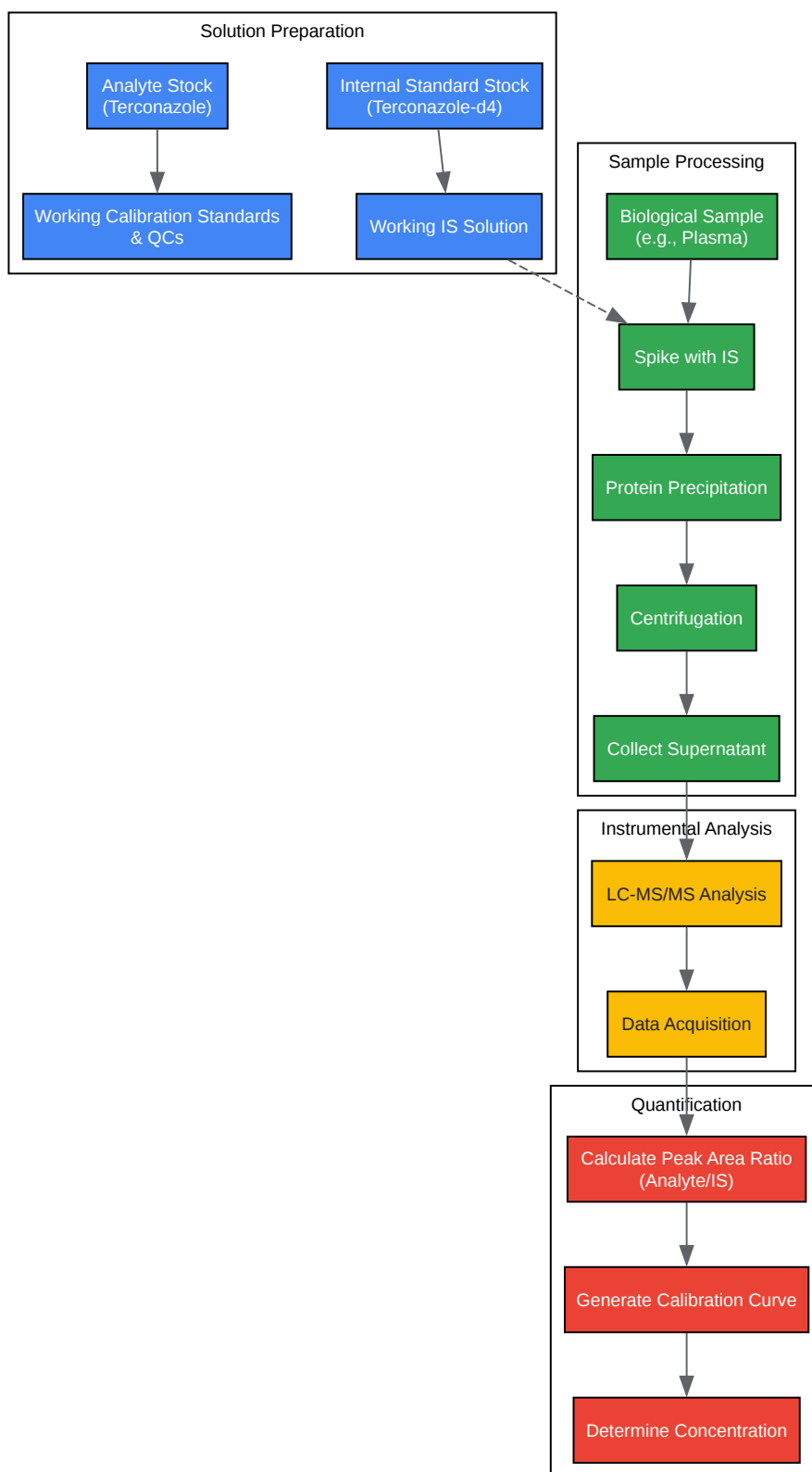
- Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Terconazole and **Terconazole-d4** should be monitored.

4. Data Analysis:

- Calculate the peak area ratio of the analyte (Terconazole) to the internal standard (**Terconazole-d4**).
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Terconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

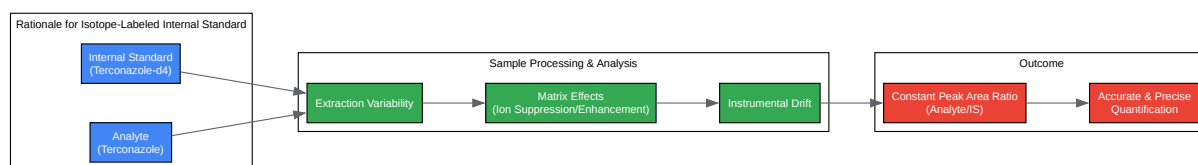
Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing a deuterated internal standard for quantitative bioanalysis.



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Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.



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Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.

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